N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine
Description
N4-Cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine is a pyrimidine derivative featuring a 5-nitro-substituted triamine core. The compound is structurally characterized by two key substituents: a cyclohexyl group at the N4 position and a 3-(morpholin-4-yl)propyl group at the N2 position.
Properties
IUPAC Name |
4-N-cyclohexyl-2-N-(3-morpholin-4-ylpropyl)-5-nitropyrimidine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N7O3/c18-15-14(24(25)26)16(20-13-5-2-1-3-6-13)22-17(21-15)19-7-4-8-23-9-11-27-12-10-23/h13H,1-12H2,(H4,18,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUPVVUPJOZDPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between appropriate amines and nitriles under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrimidine ring can be carried out using nitric acid or other nitrating agents.
Attachment of the Cyclohexyl Group: This step may involve a Friedel-Crafts alkylation or other suitable alkylation reactions.
Incorporation of the Morpholine Ring: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced to the propyl chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group and morpholine ring could play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
*Inferred based on structural analogs.
Key Observations:
Molecular Weight : The target compound’s molecular weight (~396.45 g/mol) is higher than most analogs due to the morpholine group’s additional nitrogen and oxygen atoms.
Solubility : ’s analog with a 3-methoxypropyl group exhibits low water solubility (2.8 µg/mL), suggesting that the target compound’s morpholine group may improve solubility via enhanced polarity .
Electronic Effects : Electron-withdrawing groups (e.g., nitro, chloro in ) lower pKa values, increasing acidity compared to electron-donating substituents (e.g., methoxy in ) .
Electronic and Steric Effects
- Cyclohexyl vs.
- Morpholine vs. Alkyl/Amino Groups: The morpholine moiety’s oxygen and tertiary amine may engage in hydrogen bonding, contrasting with the hydrophobic 3-methoxypropyl () or basic 3-(dimethylamino)propyl () groups .
Biological Activity
N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a pyrimidine core with a nitro group and substituents including a cyclohexyl group and a morpholine ring. The synthesis typically involves multiple steps:
- Formation of the Pyrimidine Core : Achieved through condensation reactions involving amines and nitriles.
- Nitration : The introduction of the nitro group is performed using nitrating agents like nitric acid.
- Alkylation : The cyclohexyl group is attached via Friedel-Crafts alkylation.
- Nucleophilic Substitution : Incorporation of the morpholine ring is done through nucleophilic substitution reactions.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the nitro group may enhance its binding affinity and specificity towards these targets, potentially modulating their activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- CDK Inhibition : Compounds with similar structures have been identified as cyclin-dependent kinase (CDK) inhibitors, which are crucial in regulating the cell cycle and may be effective in cancer therapy .
Neuropharmacological Effects
The morpholine component suggests potential neuropharmacological activity:
- Sigma Receptor Affinity : Research on related morpholine derivatives indicates high affinity for sigma receptors, which are implicated in various neurological conditions .
Antinociceptive Effects
In vitro studies have demonstrated that compounds with similar morpholine structures can reduce pain responses in animal models, suggesting potential applications in pain management .
Case Studies
-
In Vitro Studies on Anticancer Activity :
- A study demonstrated that a related compound inhibited the proliferation of various cancer cell lines by inducing apoptosis via CDK inhibition. This suggests that this compound may exhibit similar effects.
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Neuropharmacological Evaluation :
- Research on morpholine derivatives showed selective binding to sigma receptors with potential implications for treating anxiety and depression disorders. The binding affinity and selectivity were quantified using Ki values.
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
